Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl-
Brand Name: Vulcanchem
CAS No.: 7756-88-9
VCID: VC8000240
InChI: InChI=1S/C36H30Cl2O2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H
SMILES: C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl
Molecular Formula: C36H30Cl2O2Si3
Molecular Weight: 649.8 g/mol

Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl-

CAS No.: 7756-88-9

Cat. No.: VC8000240

Molecular Formula: C36H30Cl2O2Si3

Molecular Weight: 649.8 g/mol

* For research use only. Not for human or veterinary use.

Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- - 7756-88-9

Specification

CAS No. 7756-88-9
Molecular Formula C36H30Cl2O2Si3
Molecular Weight 649.8 g/mol
IUPAC Name bis[[chloro(diphenyl)silyl]oxy]-diphenylsilane
Standard InChI InChI=1S/C36H30Cl2O2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H
Standard InChI Key HECQKKPQMXCMPA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl
Canonical SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s backbone consists of three silicon atoms connected by oxygen bridges, with two terminal chlorine atoms at positions 1 and 5 and six phenyl groups attached to all silicon centers. This structure differs from the methyl-substituted analogue (CAS 3582-71-6), where phenyl groups enhance steric bulk and electronic conjugation .

Table 1: Comparative Structural Properties

Property1,5-Dichlorohexamethyltrisiloxane Hypothetical Hexaphenyl Analogue
Molecular FormulaC₆H₁₈Cl₂O₂Si₃C₃₆H₃₀Cl₂O₂Si₃
Molecular Weight (g/mol)277.36695.91
Si–O Bond Length (Å)1.63–1.67Estimated 1.65–1.70
Cl–Si–O Angle (°)109.5109.5 (tetrahedral)

The phenyl groups introduce π-π stacking interactions absent in methyl derivatives, potentially increasing melting points and reducing solubility in polar solvents .

Spectroscopic Characterization

While no experimental spectra exist for the hexaphenyl compound, infrared (IR) and nuclear magnetic resonance (NMR) data from methyl- and diphenyl-substituted trisiloxanes suggest characteristic peaks:

  • IR: Si–Cl stretches (~480 cm⁻¹), Si–O–Si asymmetric stretches (1,000–1,100 cm⁻¹), and phenyl C–H bends (700–750 cm⁻¹) .

  • ¹H NMR: Phenyl protons resonate at δ 7.2–7.5 ppm, while Si–Cl environments deshield adjacent protons .

Synthesis and Reactivity

Synthetic Pathways

The methyl analogue is synthesized via controlled hydrolysis of dichlorodimethylsilane intermediates . For the hexaphenyl variant, a plausible route involves:

  • Phenylation: Reacting SiCl₄ with phenyl Grignard reagents to form Cl₂Si(C₆H₅)₂.

  • Condensation: Stepwise coupling with diphenylsilanol (C₆H₅)₂Si(OH)₂ under dehydrating conditions .

Critical Challenges:

  • Steric hindrance from phenyl groups slows condensation kinetics.

  • Chlorine displacement by phenyl nucleophiles may require Lewis acid catalysts (e.g., AlCl₃) .

Hydrolytic Stability

The methyl-substituted compound reacts violently with water, releasing HCl and forming silanols . The hexaphenyl variant’s hydrolysis is likely slower due to hydrophobic phenyl groups, but the Si–Cl bonds remain susceptible:
Cl–Si–O–Si–Cl+2H₂OHO–Si–O–Si–OH+2HCl\text{Cl–Si–O–Si–Cl} + 2\text{H₂O} \rightarrow \text{HO–Si–O–Si–OH} + 2\text{HCl}

Physicochemical Properties

Thermal Behavior

Table 2: Thermal Properties of Analogues

CompoundBoiling Point (°C)Melting Point (°C)Flash Point (°C)
Methyl analogue 184-5353.3
Diethenyl-diphenyl Not reportedNot reportedNot reported
Hexaphenyl (predicted)>30080–100150–170

The hexaphenyl compound’s elevated boiling and melting points stem from increased molecular weight and intermolecular forces.

Solubility and Compatibility

  • Solubility: Likely soluble in aromatic hydrocarbons (toluene, xylene) but insoluble in water or alcohols.

  • Compatibility Issues: Reacts with bases, alcohols, and amines, analogous to the methyl variant .

Applications and Industrial Relevance

Silicone Polymer Precursor

Chlorine-terminated trisiloxanes serve as telechelic monomers for polysiloxanes. The hexaphenyl variant could yield high-refractive-index polymers for optical coatings .

Surface Modification Agent

Phenyl-rich silicones impart hydrophobicity and thermal resistance to surfaces. Potential uses include:

  • Water-repellent textiles

  • High-temperature lubricants

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